3-(3,5-dinitrophenyl)-1H-1,2,4-triazol-5-amine
Overview
Description
3-(3,5-Dinitrophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound known for its unique structure and properties. It contains a triazole ring substituted with a 3,5-dinitrophenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dinitrophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3,5-dinitroaniline with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 3,5-dinitroaniline with hydrazine hydrate to form the triazole ring . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dinitrophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
3-(3,5-Dinitrophenyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antitubercular properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of energetic materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which 3-(3,5-dinitrophenyl)-1H-1,2,4-triazol-5-amine exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro groups and triazole ring play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrophenol: Shares the dinitrophenyl group but lacks the triazole ring.
2,4-Dinitrophenol: Another nitrophenol derivative with different substitution patterns.
Uniqueness
3-(3,5-Dinitrophenyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of both the triazole ring and the 3,5-dinitrophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(3,5-dinitrophenyl)-1H-1,2,4-triazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6O4/c9-8-10-7(11-12-8)4-1-5(13(15)16)3-6(2-4)14(17)18/h1-3H,(H3,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEWLNJXGGKYKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NC(=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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